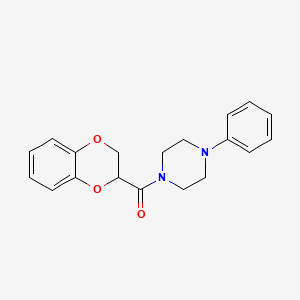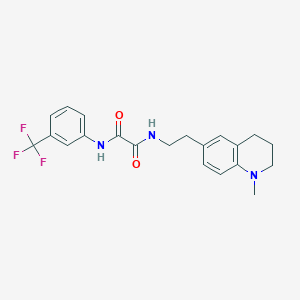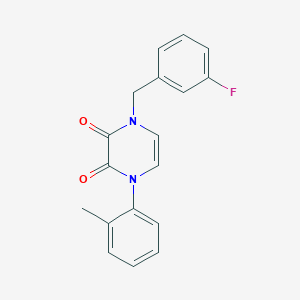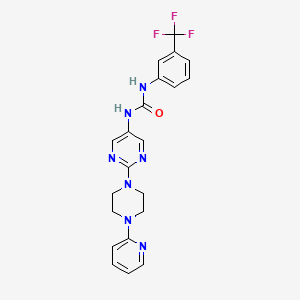
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that features a combination of pyridine, piperazine, pyrimidine, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors under conditions such as reflux in a suitable solvent.
Attachment of the piperazine and pyridine groups: This step may involve nucleophilic substitution reactions where the piperazine and pyridine moieties are introduced.
Introduction of the phenylurea group: This can be done through a coupling reaction, often using reagents like isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Applications in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O/c22-21(23,24)15-4-3-5-16(12-15)28-20(32)29-17-13-26-19(27-14-17)31-10-8-30(9-11-31)18-6-1-2-7-25-18/h1-7,12-14H,8-11H2,(H2,28,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRRQUQAZVINI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)
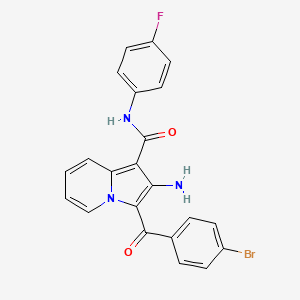
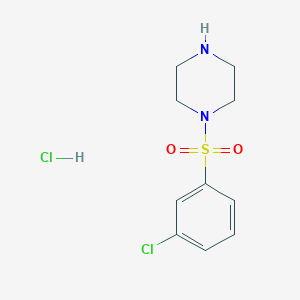
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)
![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)
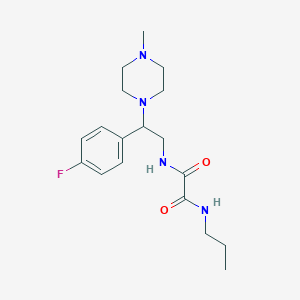
![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)
